molecular formula C12H14BClF3NO2 B1433187 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine CAS No. 1622217-23-5

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Cat. No. B1433187
M. Wt: 307.5 g/mol
InChI Key: PTEWYLQNWCVNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C11H15BClNO2 . It has a molecular weight of 239.51 . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is ClC1=NC(B(OC(C)2C)OC2(C)C)=CC=C1 . This provides a way to visualize the compound’s structure using chemical informatics software.

Scientific Research Applications

Bifunctional Building Blocks for Combinatorial Chemistry

The compound has been identified as a new unexpected bifunctional building block for combinatorial chemistry, offering structural diversity due to its ability to participate in different chemical reactions. This aspect is crucial for creating libraries of compounds for drug discovery and material science applications (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Advanced Material Synthesis

The synthesis, crystal structure, and theoretical studies (Density Functional Theory - DFT) of compounds derived from the title compound emphasize its importance in material science. These studies help in understanding the molecular structures and physicochemical properties, which are pivotal for designing materials with desired functions (Huang et al., 2021). Another study extends the application in synthesizing luminescent polymers, indicating the role of such compounds in developing new optoelectronic materials (Cheon et al., 2005).

Organic Synthesis Methodologies

This compound plays a critical role in organic synthesis methodologies, such as Suzuki coupling reactions, which are essential for constructing complex molecules. The optimized synthesis of medicinally relevant compounds via Suzuki coupling showcases its utility in pharmaceutical chemistry, enabling the creation of novel therapeutic agents (Bethel et al., 2012). Additionally, its incorporation into coordination polymers and the study of its structural properties provide insights into the development of advanced materials with potential applications in catalysis and separation technologies (Al-Fayaad et al., 2020).

Safety And Hazards

This compound is classified as a combustible solid . It’s associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-9(14)18-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEWYLQNWCVNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 5
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 6
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.